molecular formula C18H13BrClNOS2 B2463216 N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide CAS No. 477858-02-9

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide

Cat. No.: B2463216
CAS No.: 477858-02-9
M. Wt: 438.78
InChI Key: RVMQKXWAPDSNFZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a complex organic compound characterized by the presence of bromine, chlorine, sulfur, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common approach is the coupling of 4-bromophenyl and 4-chlorophenyl derivatives through a thiophene ring, followed by the introduction of a methylsulfanyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine and chlorine atoms can be reduced under specific conditions.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the thiophene ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[(4-chlorophenyl)methyl]aniline: Shares similar halogenated aromatic structures.

    4-[(4-bromophenyl)ethynyl]pyridine: Contains a bromophenyl group and is used in coordination chemistry.

Uniqueness

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is unique due to the combination of bromine, chlorine, sulfur, and thiophene moieties in a single molecule. This structural complexity provides it with distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.

Biological Activity

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of halogens (bromine and chlorine), a methylsulfanyl group, and a thiophene moiety, which contribute to its pharmacological properties. This article reviews its biological activity, including antimicrobial and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H13BrClNOS2, with a molecular weight of 438.79 g/mol. The presence of various functional groups enhances its reactivity and biological interactions.

PropertyValue
IUPAC NameN-(4-bromophenyl)-3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxamide
Molecular FormulaC18H13BrClNOS2
Molecular Weight438.79 g/mol
CAS Number477858-02-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of 4-bromophenyl and 4-chlorophenyl derivatives through a thiophene ring, followed by the introduction of the methylsulfanyl group. Reaction conditions often require catalysts and controlled environments to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole and thiophene have been shown to possess antibacterial and antifungal activities. The antimicrobial efficacy is often attributed to their ability to disrupt bacterial lipid biosynthesis or interfere with cellular processes .

In a study assessing related compounds, certain derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, using methods such as the turbidimetric method for bacterial strains .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Research involving structurally related compounds has indicated that they can inhibit cell proliferation in various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism often involves the modulation of signaling pathways critical for cancer cell survival and proliferation .

A notable study found that specific derivatives exhibited significant cytotoxicity against MCF7 cells, with IC50 values indicating effective inhibition of cancer cell growth. Molecular docking studies suggested that these compounds interact with key protein targets involved in cancer progression .

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets such as enzymes or receptors. The halogen atoms may enhance binding affinity due to their electronegative nature, while the thiophene ring contributes to the overall structural stability necessary for biological interactions .

Case Studies

  • Antimicrobial Study : A study evaluated several thiophene derivatives against common bacterial strains. The results indicated that those containing bromine and chlorine substitutions had enhanced antimicrobial activity compared to their non-substituted counterparts.
  • Anticancer Evaluation : A series of experiments conducted on MCF7 cells demonstrated that compounds similar to this compound significantly inhibited cell growth through apoptosis induction mechanisms.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNOS2/c1-23-16-10-15(11-2-6-13(20)7-3-11)17(24-16)18(22)21-14-8-4-12(19)5-9-14/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMQKXWAPDSNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(S1)C(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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